![molecular formula C9H10N2OS B035179 7-(2-Aminoethyl)benzo[d]thiazol-2-ol CAS No. 108773-10-0](/img/structure/B35179.png)
7-(2-Aminoethyl)benzo[d]thiazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a heterocyclic compound that contains both benzothiazole and aminoethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Amino-ethyl)-3H-benzothiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for detecting metal ions and pH changes in biological systems.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to metal ions, leading to changes in fluorescence properties that can be used for detection purposes. In medicinal applications, the compound may exert its effects by interfering with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A related compound with a similar thiazole ring structure, known for its use in medicinal chemistry.
Benzothiazole: The parent compound of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one, used in various industrial applications.
2-Aminoethylbenzimidazole: A compound with a similar aminoethyl group but a different heterocyclic core.
Uniqueness
7-(2-Amino-ethyl)-3H-benzothiazol-2-one is unique due to its combination of the benzothiazole ring and the aminoethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require selective binding to metal ions or specific biological targets.
Properties
CAS No. |
108773-10-0 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
InChI Key |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Synonyms |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


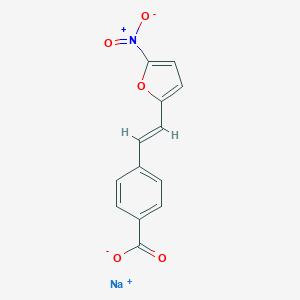




![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)

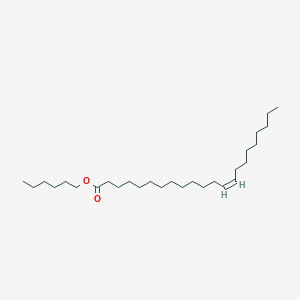
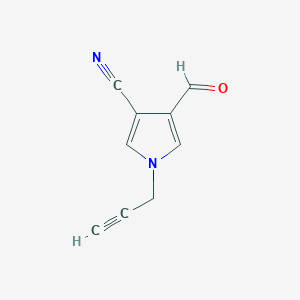
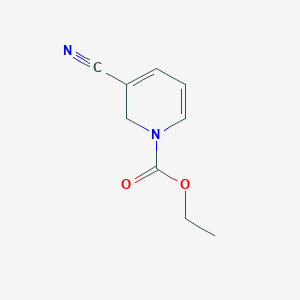
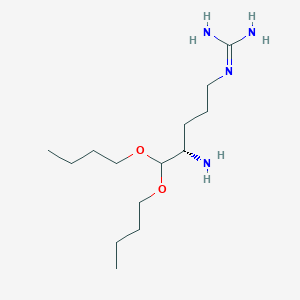
![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
